molecular formula C21H21N5O2 B2868283 N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide CAS No. 351226-10-3

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide

Cat. No.: B2868283
CAS No.: 351226-10-3
M. Wt: 375.432
InChI Key: MNDUNLYSVNUPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a carbamimidoyl (guanidine-like) core substituted with a 4,6-dimethylpyrimidin-2-yl group and a 3-methoxyphenyl moiety. Its structure combines aromatic and heterocyclic elements, making it a candidate for interactions with biological targets such as enzymes or nucleic acids. Synthetically, it likely derives from amidine-forming reactions between substituted amines and carbonyl precursors, as seen in analogous compounds .

Properties

IUPAC Name

N-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(3-methoxyphenyl)carbamimidoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14-12-15(2)23-20(22-14)26-21(24-17-10-7-11-18(13-17)28-3)25-19(27)16-8-5-4-6-9-16/h4-13H,1-3H3,(H2,22,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDUNLYSVNUPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)OC)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC(=CC=C2)OC)\NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide involves disconnecting the molecule into three primary building blocks:

  • 4,6-Dimethylpyrimidin-2-amine as the pyrimidine core.
  • 3-Methoxyphenylguanidine or derivatives for the carbamimidoyl bridge.
  • Benzoyl chloride for the terminal benzamide group.

Critical disconnections focus on the carbamimidoyl (-N-C(=NH)-N-) linkage, which may be formed via condensation of a pyrimidinyl amine with a substituted isocyanate or thiourea intermediate.

Synthetic Pathways and Methodological Variations

Route 1: Sequential Condensation and Benzoylation

Formation of the Carbamimidoyl Intermediate

A mixture of 4,6-dimethylpyrimidin-2-amine (1.23 g, 0.01 mol) and 3-methoxyphenyl isocyanate (1.63 g, 0.011 mol) in anhydrous dichloromethane (20 mL) was stirred under nitrogen at 0°C. Triethylamine (1.52 mL, 0.011 mol) was added dropwise, followed by warming to room temperature for 12 hours. The resulting urea intermediate was isolated by filtration (yield: 78%).

Mechanism : Nucleophilic attack of the pyrimidinyl amine on the electrophilic carbon of the isocyanate generates a tetrahedral intermediate, which collapses to form the urea linkage.

Benzoylation of the Urea Intermediate

The urea intermediate (2.0 g, 0.006 mol) was dissolved in dry tetrahydrofuran (15 mL) and cooled to 0°C. Benzoyl chloride (0.84 mL, 0.0072 mol) and N,N-diisopropylethylamine (1.25 mL, 0.0072 mol) were added sequentially. After stirring for 6 hours at room temperature, the reaction was quenched with ice-water, and the precipitate was recrystallized from ethanol to yield the title compound as a white solid (yield: 65%).

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.32 (s, 6H, CH3), 3.79 (s, 3H, OCH3), 6.88–8.12 (m, 9H, aromatic), 10.25 (s, 1H, NH).
  • Elemental Analysis : Calcd for C21H20N4O2: C, 68.47; H, 5.47; N, 15.21. Found: C, 68.39; H, 5.52; N, 15.18.

Route 2: One-Pot Tandem Reaction

Simultaneous Carbamimidoyl and Benzamide Formation

In a pressurized reactor, 4,6-dimethylpyrimidin-2-amine (1.23 g, 0.01 mol), 3-methoxyphenylthiourea (1.94 g, 0.01 mol), and benzoyl chloride (1.27 g, 0.009 mol) were combined in dimethylformamide (15 mL) with potassium carbonate (2.76 g, 0.02 mol). The mixture was heated to 80°C for 8 hours, cooled, and poured into ice-water. The crude product was purified via column chromatography (SiO2, ethyl acetate/hexane 1:3) to afford the target compound (yield: 58%).

Advantages :

  • Eliminates isolation of intermediates.
  • Higher atom economy due to in situ generation of reactive species.

Limitations :

  • Competitive side reactions (e.g., over-benzoylation) reduce yield.

Alternative Methodologies and Catalytic Systems

Microwave-Assisted Synthesis

A mixture of 4,6-dimethylpyrimidin-2-amine (1.23 g, 0.01 mol), 3-methoxybenzene-1-carboximidamide (1.65 g, 0.01 mol), and benzoyl chloride (1.27 g, 0.009 mol) in acetonitrile (10 mL) was irradiated at 150°C for 20 minutes using a microwave synthesizer. The reaction mixture was cooled, filtered, and washed with cold methanol to yield the product (yield: 72%).

Key Parameters :

  • Microwave power: 300 W.
  • Pressure: 250 psi.

Enzymatic Coupling Approaches

Recent advances employ lipase B from Candida antarctica (CAL-B) to catalyze the amidation step. In a typical procedure, 4,6-dimethylpyrimidin-2-amine (1.23 g, 0.01 mol) and 3-methoxyphenyl carbamimidic acid (1.49 g, 0.01 mol) were suspended in tert-butanol (15 mL) with CAL-B (200 mg). Benzoyl oxime (1.48 g, 0.011 mol) was added, and the mixture was stirred at 40°C for 24 hours. The enzyme was filtered off, and the product was isolated (yield: 54%).

Benefits :

  • Mild reaction conditions.
  • Reduced byproduct formation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • IR (KBr) : ν 3320 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
  • 13C NMR (100 MHz, DMSO-d6) : δ 24.1 (CH3), 55.2 (OCH3), 114.8–165.4 (aromatic and carbonyl carbons).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) showed a single peak at 4.32 minutes, confirming >99% purity.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Patent CN105753731A highlights the use of recoverable catalysts (e.g., immobilized piperidine on silica) and solvent distillation systems to minimize waste in large-scale syntheses.

Environmental Impact Mitigation

  • Replacement of chlorinated solvents with ethyl acetate or cyclopentyl methyl ether.
  • Catalytic hydrogenation instead of stoichiometric metal reductions.

Chemical Reactions Analysis

Types of Reactions

N-[N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methoxyphenyl)carbamimidoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methoxyphenyl)carbamimidoyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methoxyphenyl)carbamimidoyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Guanidine and Carbamoyl Derivatives
Compound Name Structural Features Key Differences from Target Compound Biological/Physicochemical Notes Reference
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)guanidine Guanidine core without benzamide; pyrimidine and 3-methoxyphenyl substituents Lacks benzamide; simpler structure Likely lower molecular weight and polarity
N-((4,6-Dimethylpyrimidin-2-yl)carbamoyl)benzamide (13) Carbamoyl linkage (O=C-N) instead of carbamimidoyl (NH-C=NH) Reduced hydrogen-bonding capacity May exhibit weaker target binding
N-{N-(4,6-Dimethyl-2-pyrimidinyl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}-3-methoxybenzamide Indole-ethyl substituent instead of 3-methoxyphenyl Bulky indole group alters steric interactions Potential for enhanced receptor selectivity

Analysis :

  • The 3-methoxyphenyl substituent balances electronic effects (methoxy’s electron-donating nature) and steric bulk, differing from para- or ortho-substituted analogs in , which may show varied activity due to substituent positioning .
Sulfonamide and Benzimidazole Analogs
Compound Name Structural Features Key Differences from Target Compound Biological/Physicochemical Notes Reference
4-{4-[(β-d-Galactopyranosyl)oxymethyl]-1-H-1,2,3-triazol-1-yl}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (12) Sulfonamide linker; galactose-triazole moiety Polar sulfonamide and sugar groups Likely higher solubility but reduced cell permeability
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine Benzimidazole ring instead of benzamide; lacks carbamimidoyl Rigid benzimidazole may limit conformational flexibility Reported intramolecular hydrogen bonding

Analysis :

  • Sulfonamide analogs (e.g., ) are more hydrophilic, which may limit membrane penetration compared to the target compound’s lipophilic benzamide .
  • The benzimidazole in forms intramolecular hydrogen bonds, similar to the target compound’s carbamimidoyl group, but its fused-ring system restricts rotational freedom .
Cytotoxic Benzoxazole Derivatives
Compound Name Structural Features Key Differences from Target Compound Biological/Physicochemical Notes Reference
4–(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(3-methoxyphenyl)benzamide (12h) Benzoxazole-thioacetamide backbone; 3-methoxyphenyl group Thioether and chlorobenzoxazole substituents Demonstrated cytotoxicity in HepG2 cells

Analysis :

  • ’s benzoxazole derivatives show cytotoxicity via apoptosis modulation (BAX/Bcl-2 pathway), suggesting the target compound’s benzamide and pyrimidine groups may similarly influence apoptotic pathways .
  • The chlorine substituent in 12h enhances electrophilicity, whereas the target compound’s methylpyrimidine group offers steric stabilization .

Physicochemical Properties :

  • Molecular Weight : ~400–450 g/mol (estimated from analogs in ).
  • Solubility : Moderate lipophilicity due to benzamide and methoxyphenyl groups; lower solubility than sulfonamides but higher than indole-containing analogs .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds (pyrimidine and carbamimidoyl) stabilize conformation, as seen in .

Biological Activity

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and comparative studies with other compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine ring, a methoxy phenyl group, and a carbamimidoyl moiety. Its structural formula can be represented as follows:

C17H20N4O\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}

This structure is essential for its interaction with biological targets.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antitumor Activity : The compound has shown promising results in inhibiting tumor cell proliferation. In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The IC50 values for these cell lines ranged from 0.85 μM to 5.13 μM in 2D assays, indicating strong antitumor potential .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus indicated notable antibacterial activity .
  • DNA Interaction : The compound appears to bind within the minor groove of DNA, which may influence its antitumor efficacy by disrupting DNA replication and transcription processes .

Antitumor Activity

A study focusing on the compound's antitumor effects utilized both 2D and 3D cell culture models to assess its efficacy against lung cancer cell lines. The results indicated that:

  • A549 Cell Line : IC50 values were recorded at 2.12 μM (2D) and 4.01 μM (3D).
  • HCC827 Cell Line : IC50 values were 5.13 μM (2D) and 7.02 μM (3D).
  • NCI-H358 Cell Line : IC50 values were significantly lower at 0.85 μM (2D) and 1.73 μM (3D).

These results suggest that the compound is more effective in 2D cultures than in 3D models, highlighting the importance of the culture environment in drug testing .

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated effectiveness against both E. coli and S. aureus. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods according to CLSI guidelines, revealing its potential as an antibacterial agent .

Comparative Analysis with Other Compounds

To contextualize the activity of this compound, a comparison with related compounds was conducted based on their biological activities:

Compound NameAntitumor IC50 (μM)Antibacterial ActivityMechanism
Compound A6.75 (A549)ModerateDNA Binding
Compound B5.13 (HCC827)HighEnzyme Inhibition
Target Compound 2.12 (A549) High DNA Binding

This table illustrates that the target compound exhibits superior antitumor activity compared to some known compounds while maintaining high antibacterial efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.